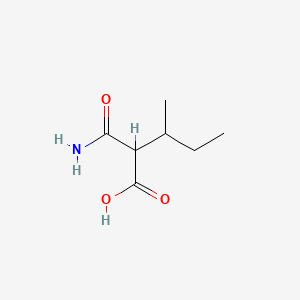

Malonamic acid, 2-sec-butyl-

Description

Overview of Malonic Acid Chemistry in Organic Synthesis

Malonic acid, with the IUPAC name propanedioic acid, is a dicarboxylic acid that serves as a versatile building block in organic synthesis. wikipedia.orgatamanchemicals.combyjus.com Its structure, featuring two carboxylic acid groups separated by a methylene (B1212753) group, allows for a variety of chemical transformations. atamanchemicals.com A key reaction is the malonic ester synthesis, where diethyl malonate or other esters of malonic acid are alkylated at the alpha-carbon, followed by hydrolysis and decarboxylation to produce substituted acetic acids. masterorganicchemistry.comwikipedia.org This process is fundamental for creating new carbon-carbon bonds. multichemindia.com

Malonic acid and its derivatives are used in the synthesis of numerous compounds, including barbiturates, vitamins B1 and B6, and various polymers. atamanchemicals.combritannica.com The reactivity of the methylene group in malonic esters is a cornerstone of its utility in synthesis. britannica.com The presence of two electron-withdrawing carboxyl groups makes the alpha-protons acidic and easily removed by a base, forming a stable enolate that can act as a nucleophile. masterorganicchemistry.com

Significance of Malonamic Acid Derivatives as Chemical Intermediates and Scaffolds

Malonamic acid derivatives, which are monoamides of malonic acid, are significant as chemical intermediates and scaffolds in the synthesis of more complex molecules. acs.orgacs.org They provide a structural framework that can be further modified to create a diverse range of organic compounds. researchgate.net For example, they are used in the synthesis of agrochemicals like herbicides and fungicides, as well as in the pharmaceutical industry. multichemindia.com Their ability to participate in condensation and alkylation reactions makes them valuable in constructing various molecular architectures. multichemindia.com

The use of malonic acid derivatives extends to the creation of collagen scaffolds with specific micromorphologies, where the choice of dicarboxylic acid influences the resulting structure. nih.gov This highlights their role in materials science in addition to their traditional use in organic synthesis.

Structural Considerations for 2-Substituted Malonamic Acids, including the sec-butyl Moiety

The introduction of a substituent at the C-2 position of a malonamic acid, such as a sec-butyl group, brings about significant structural and stereochemical considerations. cymitquimica.com

When a sec-butyl group is attached to the C-2 position of malonamic acid, the C-2 carbon becomes a chiral center. chadsprep.comutexas.edu A chiral center is a carbon atom bonded to four different groups. chadsprep.com In the case of 2-sec-butyl-malonamic acid, the C-2 carbon is attached to a hydrogen atom, a carboxyl group, an amide group, and the sec-butyl group. The sec-butyl group itself also contains a chiral center. This introduction of chirality is a critical aspect in the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. The synthesis of such chiral molecules often involves asymmetric synthesis techniques. nih.govmdpi.com

The presence of a chiral center at the C-2 position means that 2-sec-butyl-malonamic acid can exist as stereoisomers. masterorganicchemistry.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. chadsprep.com Specifically, 2-sec-butyl-malonamic acid can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. utexas.edu These enantiomers will have identical physical properties, such as melting point and boiling point, but will differ in their interaction with plane-polarized light and in their biological activity. chadsprep.com

The synthesis of a specific enantiomer often requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. frontiersin.orgusm.edu The separation of a racemic mixture (a 1:1 mixture of enantiomers) can be a challenging process.

Historical Context of Malonamic Acid Research within Academic Organic Chemistry

The study of malonic acid and its derivatives has a rich history in organic chemistry. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. turito.comatamanchemicals.com The development of the malonic ester synthesis provided a powerful tool for organic chemists to construct complex carbon skeletons. masterorganicchemistry.comwikipedia.org Over the years, research has expanded to explore the synthesis and application of a wide array of substituted malonic acids and their derivatives, including malonamic acids. This research has contributed significantly to the fields of medicinal chemistry, materials science, and agrochemicals. multichemindia.commultichemindia.com

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-carbamoyl-3-methylpentanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H2,8,9)(H,10,11) |

InChI Key |

SCLDPSHCFIMQPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sec Butylmalonamic Acid and Its Analogues

Strategies for Introducing the 2-sec-butyl Group

Alkylation Reactions of Malonic Acid Precursors

Alkylation of the active methylene (B1212753) group in malonic acid derivatives is a cornerstone of carbon-carbon bond formation. The acidity of the α-protons (pKa ≈ 13 in diethyl malonate) allows for easy deprotonation to form a stabilized enolate, which then acts as a nucleophile. pressbooks.puborganicchemistrytutor.com

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. wikipedia.org The general process involves three main steps:

Enolate Formation: A malonic ester, most commonly diethyl malonate, is treated with a suitable base to form a resonance-stabilized enolate. organicchemistrytutor.commasterorganicchemistry.com Sodium ethoxide in ethanol (B145695) is a typical choice to prevent transesterification. wikipedia.org

α-Alkylation: The nucleophilic enolate is then reacted with an alkyl halide in an SN2 reaction to form an α-substituted malonic ester. masterorganicchemistry.comlibretexts.org

Hydrolysis and Decarboxylation: The resulting substituted diester is hydrolyzed to the corresponding malonic acid, which is then heated to induce decarboxylation, yielding the final substituted acetic acid. libretexts.org

To synthesize 2-sec-butylmalonamic acid via this route, diethyl malonate would first be alkylated with a sec-butyl halide (e.g., 2-bromobutane). However, this specific alkylation presents a significant challenge. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. pressbooks.pub Secondary alkyl halides, such as 2-bromobutane (B33332), are known to react poorly and are prone to undergoing a competing E2 elimination reaction, which leads to the formation of butene and unreacted malonate enolate, thus reducing the yield of the desired alkylated product. pressbooks.pub

| Step | Reagents & Conditions | Purpose | Challenges |

| Enolate Formation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol | Deprotonation of the α-carbon to form a nucleophilic enolate. organicchemistrytutor.com | Standard and generally efficient. |

| α-Alkylation | Malonate enolate, 2-bromobutane (sec-butyl bromide) | Introduction of the sec-butyl group via SN2 reaction. | Steric hindrance from the secondary halide leads to low yields and competing E2 elimination. pressbooks.pub |

| Hydrolysis | Diethyl 2-sec-butylmalonate, aq. NaOH or HCl | Conversion of the diester to 2-sec-butylmalonic acid. | Potential for decarboxylation if conditions are too harsh. researchgate.net |

| Amidation | 2-sec-butylmalonic acid or its ester | Formation of the final malonamic acid product. | Requires selective mono-amidation. |

Despite these difficulties, successful alkylations with secondary halides can be achieved, though they may require carefully optimized conditions such as specific solvents or longer reaction times.

An alternative strategy that circumvents the final amidation step is the direct alkylation of a pre-formed malonamic acid ester. In this approach, a malonamic ester (e.g., ethyl malonamate) is used as the starting substrate. Deprotonation of the α-carbon can be achieved using a strong, non-nucleophilic base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This generates the corresponding enolate without affecting the amide or ester functionalities.

Subsequent addition of an electrophile, such as 2-bromobutane, would introduce the sec-butyl group directly onto the malonamic ester backbone. This method offers a more convergent route to the target molecule. Research has shown that the alkylation of malonamic esters can proceed efficiently using NaH in THF, providing a direct pathway to α-substituted malonamic acid derivatives. Protection of the amide N-H group is often not necessary for this reaction to be successful.

Synthesis via Organometallic Reagents and Electrophiles

The use of organometallic reagents offers another pathway for forming the crucial carbon-carbon bond. This strategy typically involves the reaction of an organometallic nucleophile with a suitable malonate-derived electrophile.

A plausible, though less common, approach would involve the reaction of a sec-butyl organometallic reagent, such as a Gilman cuprate (B13416276) (e.g., lithium di-sec-butylcuprate), with an electrophilic malonate derivative. For instance, diethyl 2-bromomalonate could potentially serve as the electrophile. Cuprates are known for their utility in SN2 reactions, even with some secondary halides, and for conjugate additions.

Another hypothetical route could involve the generation of a ketene (B1206846) intermediate from a substituted malonic anhydride (B1165640). Malonic anhydrides can be prepared by the ozonolysis of ketene dimers. google.com These anhydrides are highly reactive and can react with various nucleophiles. While their primary reaction with amines yields monoamides, their decomposition can form ketenes. google.com A sec-butyl organometallic reagent could potentially be trapped by such a ketene intermediate, though this remains a speculative and complex pathway. These organometallic approaches are not standard for this type of synthesis but represent potential areas for synthetic exploration.

Formation of the Amide Linkage

The final key transformation in many synthetic routes is the creation of the amide bond to form the malonamic acid.

Direct Amidation of Substituted Malonic Acids or Esters

Once the 2-sec-butyl group has been installed, forming diethyl 2-sec-butylmalonate, the next step is the formation of the amide. This can be achieved in several ways.

One method involves the partial hydrolysis of diethyl 2-sec-butylmalonate to its corresponding monoacid, followed by a standard peptide coupling reaction with ammonia (B1221849) or a protected amine. However, selective mono-hydrolysis of substituted malonates can be challenging. researchgate.net

A more direct approach is the direct amidation of the diester. This involves reacting diethyl 2-sec-butylmalonate with ammonia or an amine. While this reaction is often slow, it can be facilitated using catalysts or stronger reaction conditions. For example, reacting a malonic ester with an aniline (B41778) in the presence of a stoichiometric amount of an alkali alkoxide can produce the corresponding anilide (an N-aryl amide). Base-promoted direct amidation of esters provides a general pathway for this transformation. nih.gov

Alternatively, if 2-sec-butylmalonic acid can be successfully synthesized and isolated without premature decarboxylation, it can be directly converted to the amide. researchgate.net This typically requires the use of modern coupling reagents (e.g., DCC, EDC) or activating agents that facilitate the reaction between a carboxylic acid and an amine. Reagents such as B(OCH₂CF₃)₃ and methyltrimethoxysilane (B3422404) have been shown to be effective for the direct amidation of carboxylic acids. researchgate.netrsc.org Another route involves the conversion of a malonic anhydride with an amine, which readily yields the monoamide product. google.com

| Method | Substrate | Reagents | Product |

| Base-Promoted Amidation | Diethyl 2-sec-butylmalonate | Amine, Strong Base (e.g., n-BuLi, t-BuOK) nih.gov | 2-sec-butylmalonamic acid ester |

| Catalytic Amidation | 2-sec-butylmalonic acid | Amine, Catalyst (e.g., B(OCH₂CF₃)₃) rsc.org | 2-sec-butylmalonamic acid |

| Anhydride Aminolysis | 2-sec-butylmalonic anhydride | Amine | 2-sec-butylmalonamic acid |

Coupling Reactions Involving Amine Nucleophiles

The formation of the amide bond in 2-sec-butylmalonamic acid can be achieved through the coupling of a suitable amine with a 2-sec-butylmalonic acid derivative. A common strategy involves the activation of a carboxylic acid group on a 2-sec-butylmalonic acid monoester, followed by nucleophilic attack by an amine.

One established method involves the conversion of a malonic acid monoester into a monoamide. For instance, a process has been described where a substituted malonic acid monoester amide is synthesized from the corresponding cyanoacetate, which is then converted to the monoamide using sulfuric acid. google.com This approach could be adapted for 2-sec-butylmalonamic acid by starting with the appropriately substituted cyanoacetate.

Another general approach is the direct amide coupling between a 2-substituted malonic acid monoester and an amine, often facilitated by standard peptide coupling reagents. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions is crucial to prevent side reactions, such as the formation of the diamide (B1670390) or epimerization at the chiral center.

Furthermore, the introduction of a gem-diaminoalkyl residue can be accomplished by using the corresponding amide in the peptide bond formation with a free carboxyl group. google.com This highlights the versatility of amide coupling strategies in building complex molecules from malonic acid derivatives.

Selective Mono-Amidation Techniques

A significant challenge in the synthesis of malonamic acids is achieving selective mono-amidation of the dicarboxylic acid precursor, preventing the formation of the corresponding diamide.

One effective strategy involves the use of a malonic acid monoester as the starting material. The remaining free carboxylic acid can be selectively activated and reacted with an amine. A patented method details the reaction of a malonic acid monoester amide with a hypohalite and a base to yield an intermediate that can then be converted to the desired amino acid derivative. google.com This demonstrates a controlled, stepwise approach to mono-functionalization.

Alternatively, selective mono-amidation can be achieved by starting with a symmetrical diester of 2-sec-butylmalonic acid. One of the ester groups can be selectively hydrolyzed to the carboxylic acid, which is then available for amidation. While direct selective monohydrolysis of dialkyl malonates is a known process, subsequent amidation must be performed under carefully controlled conditions to avoid reaction at the remaining ester group. frontiersin.org

The use of Meldrum's acid derivatives provides another route. A substituted Meldrum's acid can be opened with an amine nucleophile to yield the corresponding malonamic acid. This approach benefits from the high reactivity of the Meldrum's acid ring system. google.com

Stereoselective Synthesis of 2-sec-butylmalonamic Acid

The presence of a chiral center at the α-position of 2-sec-butylmalonamic acid necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of α-substituted carboxylic acids. wikipedia.org In this approach, a chiral molecule is temporarily attached to the malonic acid precursor to direct the stereochemical outcome of a subsequent alkylation or amidation reaction. After the desired stereocenter is set, the auxiliary is removed.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. bath.ac.uksigmaaldrich.com For the synthesis of 2-sec-butylmalonamic acid, one could start with a malonic acid monoester attached to a chiral auxiliary. Deprotonation of the α-carbon followed by alkylation with a sec-butyl halide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-sec-butylmalonic acid monoester, which can then be converted to the malonamic acid.

For example, the alkylation of an N-acyloxazolidinone derived from a malonic acid half-ester can be highly diastereoselective. The chiral auxiliary is designed to block one face of the enolate, forcing the incoming electrophile (the sec-butyl group) to approach from the less hindered face. nih.gov

The following table summarizes some common chiral auxiliaries and their general application in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | bath.ac.uk |

| Pseudoephedrine | Asymmetric alkylation | wikipedia.org |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids | sigmaaldrich.com |

Asymmetric Catalysis in α-Alkylation or Amidation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a chiral catalyst to control the stereochemical outcome.

Phase-transfer catalysis (PTC) has been successfully employed for the enantioselective α-alkylation of malonic esters. frontiersin.orgacs.orgfrontiersin.org In this method, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative, transports the enolate of the malonic ester from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent. The chiral environment provided by the catalyst-enolate complex directs the alkylation to occur preferentially on one face, leading to an enantiomeric excess of one stereoisomer. For the synthesis of 2-sec-butylmalonamic acid, a malonamic acid ester could be subjected to asymmetric PTC alkylation with a sec-butyl halide.

The following table provides examples of chiral phase-transfer catalysts used in asymmetric alkylation.

| Catalyst Type | Example Catalyst | Application | Reference |

| Cinchona Alkaloid Derivative | N-(9-Anthracenylmethyl)cinchonidinium bromide | Asymmetric alkylation of malonamic esters | acs.org |

| Binaphthyl-modified Quaternary Ammonium Salt | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Enantioselective PTC α-alkylation of malonates | frontiersin.orgfrontiersin.org |

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic methods provide a highly selective means to obtain chiral compounds under mild reaction conditions. These methods can involve the kinetic resolution of a racemic mixture or the direct asymmetric synthesis of the target molecule.

For 2-sec-butylmalonamic acid, enzymatic kinetic resolution could be employed on a racemic mixture of a suitable precursor, such as a 2-sec-butylmalonic acid diester or diamide. A lipase (B570770) or protease could selectively hydrolyze one enantiomer, leaving the other unreacted and allowing for their separation. The enzymatic resolution of (±)-α,α-dialkylmalonic acids or their esters is a known strategy. frontiersin.orgfrontiersin.org

Direct biocatalytic synthesis of chiral malonic acids has also been explored, often utilizing enzymes involved in fatty acid or polyketide biosynthesis. soton.ac.uk While a specific enzyme for the direct synthesis of 2-sec-butylmalonamic acid may not be readily available, enzyme engineering and screening could potentially identify a suitable biocatalyst. The synthesis of D-amino acids using aminotransferases from corresponding α-keto acids is a well-established biocatalytic process that could, in principle, be adapted. mdpi.com

Purification and Isolation Methodologies for Substituted Malonamic Acids

The purification and isolation of substituted malonamic acids and their precursors are critical steps in their synthesis. The presence of both a carboxylic acid and an amide functional group in malonamic acids allows for specific purification strategies.

A common method for purifying malonic acid derivatives is through precipitation and filtration. For example, the alkali salt of a malonic mono-ester mono-anilide can be precipitated from a solution, filtered to remove impurities, and then acidified to yield the purified product. google.com

Chromatographic techniques are also widely employed. Flash column chromatography on silica (B1680970) gel is a standard method for separating the desired product from starting materials and byproducts, particularly for non-ionic intermediates like malonic esters. beilstein-journals.org For the final malonamic acid product, which is acidic, an acid/base workup can be an effective purification step. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification of the aqueous layer. researchgate.net

In some cases, crystallization can be used to obtain highly pure material. The choice of solvent is crucial for successful crystallization. For instance, a method for purifying solid malonic acid involves extraction with an ester solvent followed by concentration to induce crystallization. google.com

The following table summarizes common purification techniques for malonic acid derivatives.

| Purification Method | Description | Application | Reference |

| Precipitation/Filtration | Isolation of a solid product from a solution, often by changing pH or solvent composition. | Purification of malonic acid mono-anilides. | google.com |

| Flash Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Purification of substituted malonates. | beilstein-journals.org |

| Acid/Base Workup | Separation based on the acidic or basic nature of the target compound. | Purification of substituted malonic acids. | researchgate.net |

| Crystallization | Formation of a solid crystalline material from a solution to achieve high purity. | Purification of solid malonic acid. | google.com |

Chemical Reactivity and Mechanistic Studies of 2 Sec Butylmalonamic Acid

Decarboxylation Pathways of Substituted Malonamic Acids

The decarboxylation of malonic acid and its derivatives is a well-documented reaction, typically proceeding upon heating to yield a carboxylic acid with the loss of carbon dioxide. The presence of a substituent on the α-carbon, such as the sec-butyl group in 2-sec-butylmalonamic acid, influences the rate and conditions of this reaction.

Catalytic Decarboxylation Processes

Catalytic methods can facilitate decarboxylation under milder conditions. Various catalysts, including acids, bases, and metal complexes, have been employed for the decarboxylation of malonic acid derivatives. mdpi.com For instance, photoredox catalysis has been shown to effect the decarboxylation of alkyl-substituted malonic acids. lardbucket.orglibretexts.org These methods often involve the formation of radical intermediates. The application of such catalytic systems to 2-sec-butylmalonamic acid would likely lead to the formation of the corresponding N-sec-butylacetamide, but specific studies are lacking.

Hydrolysis Reactions of Amide and Ester Groups

The structure of 2-sec-butylmalonamic acid contains both a carboxylic acid and an amide functional group, both of which can undergo hydrolysis under appropriate conditions.

Acid-Catalyzed Hydrolysis

The amide bond in 2-sec-butylmalonamic acid can be hydrolyzed under acidic conditions, typically requiring heating with a strong acid such as sulfuric or hydrochloric acid. The generally accepted mechanism for the acid-catalyzed hydrolysis of N-alkylamides involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.org Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then breaks down to yield a carboxylic acid and the corresponding protonated amine. In the case of 2-sec-butylmalonamic acid, this reaction would yield 2-sec-butylmalonic acid and ammonia (B1221849). Rate constants for the acid-catalyzed hydrolysis of N-alkyl-substituted benzamides have been studied, but specific data for 2-sec-butylmalonamic acid is unavailable. rsc.org

Base-Mediated Saponification

The amide group can also be cleaved under basic conditions, a process often referred to as saponification. This reaction typically involves heating the amide with a strong base like sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. nih.gov This forms a tetrahedral intermediate which then expels the amide anion. A subsequent acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and the amine. For 2-sec-butylmalonamic acid, this would produce the salt of 2-sec-butylmalonic acid and ammonia. While the general mechanism is understood, quantitative data on the saponification rates of alkyl-substituted malonamides are scarce.

General Hydrolysis Reactions of 2-sec-butylmalonamic Acid

| Reaction Type | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-sec-butylmalonic acid + NH₄⁺ |

This table illustrates the expected products based on general chemical principles, not on specific experimental results for 2-sec-butylmalonamic acid.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid and Amide Functionalities

Both the carboxylic acid and the amide groups in 2-sec-butylmalonamic acid can potentially undergo nucleophilic acyl substitution, although the reactivity of these two groups differs significantly. Carboxylic acids are generally less reactive towards nucleophiles than their activated derivatives like acid chlorides. researchgate.net

The carboxylic acid moiety of 2-sec-butylmalonamic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.commasterorganicchemistry.com This acid chloride would be a versatile intermediate, readily reacting with various nucleophiles (alcohols, amines, organometallic reagents) to form esters, amides, or ketones, respectively. researchgate.netlibretexts.org

The amide group is considerably less reactive towards nucleophilic attack due to the electron-donating character of the nitrogen atom. libretexts.org Direct substitution of the amino group is difficult. However, under forcing conditions or with specific reagents, the amide can be made to react. For instance, strong acids or bases can catalyze hydrolysis as discussed previously. The direct conversion of the amide to other functional groups without prior hydrolysis is not a common transformation.

Reactions with organometallic reagents like Grignard or organolithium compounds would likely first involve an acid-base reaction with the acidic carboxylic acid proton. organicchemistrytutor.com Subsequent reaction at the carbonyl centers would depend on the stoichiometry and reactivity of the organometallic reagent.

Electrophilic Substitution on the α-Carbon and Side Chains

The α-carbon of 2-sec-butylmalonamic acid is situated between two electron-withdrawing groups: a carboxylic acid group (-COOH) and an amide group (-CONH₂). This positioning makes the α-hydrogen atom acidic and thus susceptible to removal by a base, which would form a resonance-stabilized enolate. This enolate anion is a key intermediate in many α-carbon reactions. msu.edusketchy.com While this enolate is nucleophilic and would readily react with electrophiles, the initial step of electrophilic substitution on the neutral molecule would be challenging due to the electron-deficient nature of the α-carbon.

Reactions involving electrophilic substitution at an alpha-carbon are more commonly observed in aldehydes and ketones. msu.edu For carboxylic acid derivatives like malonamic acid, these reactions, such as acid-catalyzed halogenation, generally proceed more slowly. msu.edu The presence of the sec-butyl group, an alkyl substituent, is not expected to significantly alter the fundamental reactivity of the α-carbon, which is primarily dictated by the adjacent carbonyl and amide functionalities.

Electrophilic substitution on the sec-butyl side chain itself is highly unlikely under typical electrophilic substitution conditions. Alkanes and alkyl groups are generally unreactive towards electrophiles due to the lack of π-electrons. rahacollege.co.inlkouniv.ac.in Any reaction at the side chain would likely proceed through a free-radical mechanism under specific conditions (e.g., UV light), rather than an electrophilic substitution pathway.

Chelation and Complexation Behavior

Specific studies detailing the chelation and complexation behavior of 2-sec-butylmalonamic acid with metal ions are not extensively documented in publicly accessible research. However, the molecular structure of 2-sec-butylmalonamic acid suggests potential for acting as a chelating agent.

Chelating agents are molecules that can form two or more coordinate bonds with a single central metal ion, forming a stable, ring-like structure known as a chelate. sigmaaldrich.comaocs.org 2-sec-butylmalonamic acid possesses two potential donor sites for metal coordination: the oxygen atoms of the carboxylate group and the oxygen atom of the amide group. Upon deprotonation, the carboxylate group (-COO⁻) can act as a bidentate or monodentate ligand. The amide group can also coordinate through its oxygen atom.

The formation of a stable chelate ring would likely involve the carboxylate oxygen and the amide oxygen. The stability of such a complex would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the solvent system. nih.govpurdue.edu The presence of the sec-butyl group might introduce steric hindrance that could influence the stability and geometry of the resulting metal complex.

Without experimental data, such as formation constants or crystallographic studies, any discussion of the specific chelation behavior of 2-sec-butylmalonamic acid remains speculative.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic compounds, including Malonamic acid, 2-sec-butyl-. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of Malonamic acid, 2-sec-butyl- allows for the identification and characterization of the different types of protons present in the molecule. The chemical shift, integration, and multiplicity of the signals provide a complete picture of the proton environment.

Based on analogous structures, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the sec-butyl group and the malonamic acid backbone. The diastereotopic nature of the methylene (B1212753) protons in the sec-butyl group, adjacent to the chiral center, is expected to result in a complex multiplet. yale.edu

Table 1: Predicted ¹H NMR Data for Malonamic acid, 2-sec-butyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (terminal methyl of sec-butyl) | 0.9 | Triplet | 7.5 |

| -CH₃ (methyl on chiral center) | 1.2 | Doublet | 7.0 |

| -CH₂- (methylene of sec-butyl) | 1.5 - 1.7 | Multiplet | |

| -CH- (methine of sec-butyl) | 2.5 | Multiplet | |

| -CH- (methine of malonamic acid) | 3.5 | Doublet | |

| -NH₂ (amide protons) | 7.0, 7.5 | Broad Singlets | |

| -OH (carboxylic acid proton) | 12.0 | Broad Singlet |

Note: Predicted values are based on general principles and data from similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in Malonamic acid, 2-sec-butyl- gives rise to a distinct signal in the ¹³C NMR spectrum.

The predicted spectrum would show separate resonances for the two carbonyl carbons (amide and carboxylic acid), the carbons of the sec-butyl group, and the alpha-carbon of the malonamic acid moiety. The chemical shifts of the carbons are influenced by their local electronic environment. docbrown.info

Table 2: Predicted ¹³C NMR Data for Malonamic acid, 2-sec-butyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (terminal methyl of sec-butyl) | 11 |

| -CH₃ (methyl on chiral center) | 19 |

| -CH₂- (methylene of sec-butyl) | 29 |

| -CH- (methine of sec-butyl) | 58 |

| -CH- (methine of malonamic acid) | 50 |

| C=O (amide) | 170 |

| C=O (carboxylic acid) | 175 |

Note: Predicted values are based on general principles and data from similar structural motifs. docbrown.info

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This would confirm the connectivity within the sec-butyl group and the coupling between the methine protons of the sec-butyl group and the malonamic acid backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. epfl.chhmdb.ca It would be used to definitively assign the ¹³C signals for the protonated carbons based on the already assigned ¹H signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying the quaternary carbonyl carbons by observing correlations from nearby protons. For instance, the amide and carboxylic acid carbonyls can be assigned by their correlations to the alpha-proton and protons on the sec-butyl group.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For Malonamic acid, 2-sec-butyl- (C₇H₁₃NO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govalgimed.com

Table 3: Predicted HRMS Data for Malonamic acid, 2-sec-butyl-

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₇H₁₄NO₃⁺ | 160.0968 |

| [M+Na]⁺ | C₇H₁₃NNaO₃⁺ | 182.0788 |

| [M-H]⁻ | C₇H₁₂NO₃⁻ | 158.0823 |

Note: Calculated exact masses are based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. uab.eduunt.edu The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.netbiorxiv.org

For Malonamic acid, 2-sec-butyl-, characteristic fragmentation pathways would be expected. Common fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). Cleavage of the sec-butyl group is also a probable fragmentation pathway. miamioh.edu

Table 4: Predicted Key Fragment Ions in MS/MS of [M+H]⁺ of Malonamic acid, 2-sec-butyl-

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

| 143.0706 | NH₃ | Loss of the amide group as ammonia |

| 115.0757 | COOH₂ | Loss of formic acid |

| 102.0549 | C₄H₈ | Loss of butene from the sec-butyl group |

| 88.0393 | C₄H₉N | Cleavage of the C-N bond |

| 57.0704 | C₃H₄NO₂ | sec-Butyl cation |

Note: Predicted fragment ions are based on general fragmentation rules for similar functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 2-sec-butyl-malonamic acid, with its polar carboxylic acid and amide functional groups, is non-volatile. Therefore, a crucial prerequisite for its analysis by GC-MS is a chemical derivatization step to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net

The primary goal of derivatization is to replace the active, polar hydrogens on the carboxylic acid and amide groups with nonpolar moieties. sigmaaldrich.com Common derivatization strategies applicable to 2-sec-butyl-malonamic acid include:

Silylation: This is a frequent approach where reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace acidic protons with a tert-butyldimethylsilyl (tBDMS) group. This single-step derivatization can be applied to both the carboxylic acid and the amide functional groups, significantly reducing the polarity of the molecule. nih.govnorthwestern.edu

Esterification and Acylation: A two-step process can be employed, starting with esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester), followed by acylation of the amide nitrogen. nih.gov

Once derivatized, the sample can be introduced into the GC system. The chromatograph separates the derivatized analyte from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, which provides two critical pieces of information: the retention time, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum. The mass spectrometer fragments the derivatized molecule into characteristic ions, and the resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification and structural confirmation. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Forms

For a non-volatile and polar compound like 2-sec-butyl-malonamic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally well-suited analytical technique that does not require prior derivatization. The liquid chromatograph separates the compound from a mixture in solution, and the eluent is then introduced into the mass spectrometer for detection and identification.

While direct analysis is possible, derivatization can also be employed in LC-MS to enhance the sensitivity and improve the chromatographic peak shape. nih.govresearchgate.net For malonic acid and related metabolites, derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) to form hydrazone derivatives has been shown to be effective. nih.govresearchgate.net Another strategy involves esterification to introduce moieties that improve ionization efficiency in the MS source, such as forming di-(1-methyl-3-piperidinyl)malonate esters for analysis in positive electrospray ionization mode (ESI+), which can increase sensitivity by over 100-fold compared to direct analysis of the underivatized acid in negative ion mode. nih.govresearchgate.net

In a typical LC-MS analysis of 2-sec-butyl-malonamic acid, reversed-phase chromatography would be used, where the analyte is separated based on its hydrophobicity. The mobile phase composition can be adjusted to optimize retention and separation. lcms.cz Upon elution from the LC column, the analyte enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be further used to fragment the parent ion and obtain structural information, confirming the identity of the analyte with high confidence.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are non-destructive and can be used to identify a compound by its unique vibrational fingerprint. aps.org

Characteristic Functional Group Vibrations

The vibrational spectrum of 2-sec-butyl-malonamic acid is dominated by the characteristic vibrations of its constituent functional groups: the carboxylic acid, the secondary amide, and the sec-butyl alkyl group. The expected vibrational frequencies are based on established data for these functional groups. researchgate.netresearchgate.netnih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Strong | Weak |

| Amide | N-H stretch | ~3300 | Medium | Medium |

| Alkyl C-H | C-H stretch (sp³) | 2850-3000 | Strong | Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Very Strong | Medium |

| Amide (Amide I) | C=O stretch | 1630-1680 | Very Strong | Medium |

| Amide (Amide II) | N-H bend + C-N stretch | 1510-1570 | Strong | Weak |

| Alkyl C-H | C-H bend | 1375-1470 | Medium | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong | Weak |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Medium (broad) | Weak |

This table presents expected ranges for the key functional groups in 2-sec-butyl-malonamic acid. Actual peak positions can vary based on the physical state (solid, liquid) and intermolecular interactions such as hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for 2-sec-butyl-malonamic acid is not widely published, the technique is highly applicable to this class of molecules, as demonstrated by the availability of crystal structure data for the parent compound, malonic acid. researchgate.netnih.gov

An X-ray crystallographic analysis of a suitable single crystal of 2-sec-butyl-malonamic acid would yield a wealth of structural information, including:

Atomic Coordinates: The precise position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between them, confirming the molecular connectivity.

Conformation: The exact spatial orientation of the sec-butyl group relative to the malonamic acid backbone.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the two chiral centers (the C2 carbon and the chiral carbon of the sec-butyl group), provided a suitable derivative for absolute configuration determination is used or anomalous dispersion is measured.

Intermolecular Interactions: Detailed insight into the crystal packing, particularly the hydrogen bonding network formed by the carboxylic acid and amide groups, which dictates the macroscopic properties of the solid.

Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Excess Determination

Gas Chromatography (GC)

Gas chromatography is a primary tool for assessing the purity of volatile organic compounds. As 2-sec-butyl-malonamic acid is non-volatile, its analysis by GC first requires the derivatization steps described in section 4.2.3. Once derivatized, GC can effectively separate the target compound from any starting materials, byproducts, or degradation products, with purity typically determined by the relative area of the main peak in the chromatogram.

A particularly important application of GC for 2-sec-butyl-malonamic acid is the determination of its stereochemical purity. The molecule possesses two chiral centers, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral GC is a powerful technique for separating these stereoisomers. wikipedia.orgnih.gov This is typically achieved by using a chiral stationary phase (CSP) within the GC column. The chiral selector in the CSP interacts differently with each enantiomer of the derivatized analyte, resulting in different retention times and, therefore, their separation on the chromatogram.

By integrating the peak areas corresponding to each separated stereoisomer, one can accurately quantify their relative amounts and calculate the enantiomeric excess (ee%) or diastereomeric excess (de%). This is a critical quality control parameter in asymmetric synthesis, where the goal is to produce a single desired stereoisomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a polar compound like 2-sec-butyl malonamic acid, reversed-phase HPLC is a commonly employed method. In this technique, the stationary phase is nonpolar (often a silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture.

The separation mechanism in HPLC relies on the differential partitioning of the analyte between the stationary and mobile phases. For 2-sec-butyl malonamic acid, the carboxylic acid and amide functionalities contribute to its polarity. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter. Adjusting the ratio of the organic modifier to water influences the retention time of the compound. An increase in the organic modifier's concentration generally leads to a decrease in retention time for polar compounds.

To ensure the compound is in a consistent ionic state and to achieve sharp, symmetrical peaks, the pH of the mobile phase is often controlled using a buffer. For a carboxylic acid such as 2-sec-butyl malonamic acid, maintaining the mobile phase pH below its pKa (typically around 4-5) will keep it in its protonated, less polar form, leading to longer retention on a reversed-phase column. Conversely, a pH above the pKa will result in the deprotonated, more polar carboxylate form, which elutes earlier.

Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule absorb UV light. The wavelength of detection is chosen to maximize sensitivity.

A typical HPLC method for the analysis of a compound similar to 2-sec-butyl malonamic acid is detailed in the interactive table below.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile acts as the organic modifier. Phosphoric acid is used to control the pH, ensuring the carboxylic acid is protonated for consistent retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, providing a balance between analysis time and resolution. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | The carbonyl groups of the malonamic acid are expected to absorb at lower UV wavelengths. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Chiral Chromatography for Enantiomeric Separation

Due to the presence of a chiral center at the second carbon of the sec-butyl group, 2-sec-butyl malonamic acid exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. sigmaaldrich.com Chiral chromatography is a specialized form of HPLC that enables the separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com

The separation mechanism in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiraltech.com These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. chiraltech.com The enantiomer that forms the more stable complex with the CSP will be retained longer on the column.

For acidic compounds like 2-sec-butyl malonamic acid, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. mdpi.comvt.edu Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, are also excellent choices for the separation of chiral acids, often operating under reversed-phase or polar ionic modes. mdpi.com Additionally, Pirkle-type CSPs and those based on cyclodextrins can be utilized. sigmaaldrich.comnih.gov

The composition of the mobile phase is crucial for achieving enantiomeric separation. In normal-phase chiral chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is common. mdpi.com For reversed-phase separations, aqueous buffers with organic modifiers are used. The addition of acidic or basic additives to the mobile phase can significantly influence the retention and resolution of the enantiomers by affecting their ionization state and interaction with the CSP. chiraltech.com

Detectors used in achiral HPLC, such as UV detectors, are also employed in chiral chromatography. sigmaaldrich.com For more definitive identification of the enantiomers, a polarimeter or a circular dichroism (CD) detector can be used, which measures the optical rotation of the separated enantiomers. sigmaaldrich.commdpi.com

The following interactive table outlines a hypothetical chiral HPLC method for the enantiomeric separation of a compound with a structure similar to 2-sec-butyl malonamic acid.

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., Cellulose-based CSP) | The chiral selector interacts diastereomerically with the enantiomers, enabling their separation. |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) | Hexane is the nonpolar main solvent, and isopropanol is the polar modifier. Trifluoroacetic acid is an acidic additive that can improve peak shape and resolution for acidic analytes. mdpi.com |

| Flow Rate | 0.8 mL/min | A slightly lower flow rate can sometimes enhance resolution in chiral separations. sigmaaldrich.com |

| Column Temperature | 25 °C | Temperature can affect the stability of the diastereomeric complexes and thus the enantioselectivity. A controlled temperature is essential for reproducibility. |

| Detection | UV at 220 nm | To detect the eluting enantiomers. |

| Injection Volume | 5 µL | A smaller injection volume can help prevent column overload and improve peak resolution. |

Computational and Theoretical Investigations of 2 Sec Butylmalonamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties based on the electron density. For 2-sec-butylmalonamic acid, DFT studies would be invaluable for elucidating its electronic structure and reactivity.

A typical DFT analysis would involve calculating key electronic descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-sec-butylmalonamic Acid

| Property | Description | Predicted Significance for 2-sec-butylmalonamic Acid |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | A higher HOMO energy would suggest a greater tendency to act as a nucleophile or undergo oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | A lower LUMO energy would indicate a higher propensity to act as an electrophile or be reduced. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | This value would provide a measure of the chemical reactivity and kinetic stability of the molecule. |

| Electron Affinity | The energy released when an electron is added to a neutral molecule. | A positive electron affinity would indicate that the anion is stable. |

| Ionization Potential | The energy required to remove an electron from a neutral molecule. | A lower ionization potential would correlate with a higher reactivity in electron-donating reactions. |

| Global Hardness | Resistance to change in electron distribution. | A higher value would indicate greater stability and lower reactivity. |

| Global Softness | The reciprocal of global hardness. | A higher value would suggest higher reactivity. |

| Electronegativity | The power of an atom or group of atoms to attract electrons towards itself. | This would help in understanding the charge distribution within the molecule. |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | This index would quantify the ability of 2-sec-butylmalonamic acid to accept electrons. |

Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties. For 2-sec-butylmalonamic acid, ab initio calculations could be employed to determine its optimized geometry, vibrational frequencies, and thermochemical properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 2-sec-butylmalonamic acid, with its rotatable sec-butyl group, MD simulations would be crucial for exploring its conformational landscape.

By simulating the molecule's behavior in a solvent (e.g., water) at a given temperature, researchers could identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and chemical reactivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the spectra. For 2-sec-butylmalonamic acid, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.

Table 2: Computationally Predicted Spectroscopic Data for 2-sec-butylmalonamic Acid

| Spectroscopic Technique | Predicted Parameter | Significance |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Prediction of the chemical shifts for each proton and carbon atom would aid in the structural elucidation and confirmation of the molecule. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Calculation of the vibrational modes would help in assigning the peaks in an experimental IR spectrum to specific functional groups (e.g., C=O, N-H, O-H). |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | Prediction of the electronic transitions would help in understanding the molecule's photophysical properties. |

Note: This table represents the type of data that would be generated from such a study.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. For 2-sec-butylmalonamic acid, this could involve studying its synthesis, degradation, or its interaction with biological targets.

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of transition states. These are high-energy structures that exist transiently as a reactant is converted into a product. By locating and characterizing the transition state for a given reaction involving 2-sec-butylmalonamic acid, researchers could calculate the activation energy, which determines the reaction rate. This information is fundamental to understanding and controlling the chemical behavior of the compound.

Concluding Remarks

While specific computational and theoretical investigations on 2-sec-butylmalonamic acid are not currently available in the public domain, the established methodologies described above provide a clear path for future research. Such studies would undoubtedly yield valuable insights into the electronic structure, conformational dynamics, spectroscopic properties, and reactivity of this compound, paving the way for a deeper understanding of its chemical and potential biological significance.

Biological Activities and Mechanistic Insights in Vitro Studies

Exploration of Other In Vitro Biological Interactions (Mechanistic Focus)

Further research would be required to determine the specific biological and antimicrobial properties of this particular compound.

Applications in Advanced Organic Synthesis and Materials Science

2-sec-butylmalonamic Acid as a Chiral Building Block

The presence of a stereogenic center at the second carbon, introduced by the sec-butyl group, makes 2-sec-butylmalonamic acid a valuable chiral building block. google.com Chiral building blocks are essential in modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. google.comrsc.org The synthesis of enantiomerically pure compounds is frequently achieved through the use of such chiral precursors. nih.gov

Substituted malonic acids are well-known precursors for the synthesis of α-amino acids through methods like the amidomalonate synthesis. wikipedia.orgnih.govsigmaaldrich.com In this type of synthesis, the α-carbon of the malonate is deprotonated and then alkylated. Subsequent hydrolysis and decarboxylation yield the desired amino acid.

Given its structure, 2-sec-butylmalonamic acid could be employed in stereoselective syntheses to produce non-proteinogenic α-amino acids with a sec-butyl group at the α-position. The inherent chirality of the starting material could be used to direct the stereochemical outcome of subsequent reactions, potentially leading to the synthesis of a specific enantiomer of the target amino acid. nih.govsemanticscholar.org This is a crucial aspect of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. nih.gov

Table 1: Hypothetical Stereoselective Synthesis of a Substituted α-Amino Acid This table is illustrative and based on general principles of amidomalonate synthesis.

| Step | Reaction | Reagents | Expected Outcome |

| 1 | Enolate Formation | Strong Base (e.g., NaH) | Formation of the enolate of 2-sec-butylmalonamic acid |

| 2 | Alkylation | Alkyl Halide (R-X) | Introduction of an alkyl group at the α-position |

| 3 | Hydrolysis & Decarboxylation | Acid and Heat | Formation of the corresponding α-amino acid |

Role in the Synthesis of Specialized Chemical Derivatives

The reactivity of the carboxylic acid and amide functional groups in 2-sec-butylmalonamic acid allows for its use in the synthesis of a variety of specialized chemical derivatives. wikipedia.orggoogle.com For instance, the carboxylic acid can be converted into esters, acid chlorides, or other amides, while the amide nitrogen can potentially undergo further reactions under specific conditions. These transformations would yield a library of new chiral compounds with potential applications in medicinal chemistry and materials science. google.com

Utilization in Polymer Chemistry as Monomers or Modifiers

Malonic acid and its derivatives have been explored for their use in polymer chemistry. wikipedia.org For example, they can be used as precursors to specialty polyesters. Given its bifunctional nature (a carboxylic acid and an amide), 2-sec-butylmalonamic acid could potentially be used as a monomer in the synthesis of polyamides or polyesters with chiral side chains. The incorporation of the chiral sec-butyl group into the polymer backbone could impart unique properties to the resulting material, such as altered thermal behavior, specific optical activity, or the ability to act as a chiral stationary phase in chromatography.

Alternatively, 2-sec-butylmalonamic acid could be used as a polymer modifier, where it is grafted onto an existing polymer chain to introduce chirality and new functional groups.

Ligand Design in Coordination Chemistry

Malonic acid and its substituted analogs are known to act as versatile ligands in coordination chemistry, forming complexes with a wide range of metal ions. researchgate.net These ligands can coordinate to metal centers in a chelating or bridging fashion, leading to the formation of mononuclear complexes or coordination polymers. researchgate.net

Table 2: Potential Coordination Modes of 2-sec-butylmalonamic Acid with a Metal Ion (M) This table is illustrative and based on the known coordination chemistry of malonic acid derivatives.

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | Coordination through one of the carboxylate oxygens. | Simple metal complex |

| Bidentate Chelating | Coordination through both carboxylate oxygens and the amide oxygen. | Stable five- or six-membered chelate ring |

| Bridging | The ligand coordinates to two different metal centers. | Coordination polymer |

Application in Metal Extraction Processes

While direct and extensive research on the specific application of 2-sec-butyl-malonamic acid in metal extraction is not widely documented in publicly available literature, its structural features suggest a potential role as a chelating agent and extractant in hydrometallurgical processes. The presence of both a carboxylic acid group and an amide group provides potential binding sites for metal ions. This section will, therefore, discuss the prospective application of 2-sec-butyl-malonamic acid in metal extraction based on the known principles of solvent extraction and the behavior of structurally related compounds, such as malonamides and other N-substituted extractants.

The effectiveness of an extractant in metal separation is determined by its ability to selectively form a stable complex with a target metal ion in an aqueous phase and facilitate its transfer to an immiscible organic phase. The key functional groups in 2-sec-butyl-malonamic acid for metal chelation are the carboxyl and amide moieties. These groups can act as a bidentate ligand, forming a stable ring structure with a metal ion.

The general mechanism for the extraction of a divalent metal ion (M²⁺) by a malonamic acid derivative (HL) can be represented by the following equilibrium reaction:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

In this process, the malonamic acid in the organic phase reacts with the metal ion at the aqueous-organic interface. The acidic proton of the carboxylic group is exchanged for the metal ion, leading to the formation of a neutral metal-ligand complex that is soluble in the organic phase. The distribution of the metal between the two phases is influenced by factors such as the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the organic diluent.

The sec-butyl group at the 2-position of the malonamic acid molecule is expected to play a significant role in its extraction behavior. The presence of this alkyl substituent can influence several key properties of the extractant:

Solubility: The sec-butyl group enhances the lipophilicity of the molecule, thereby increasing its solubility in organic diluents commonly used in solvent extraction, such as kerosene (B1165875) or toluene. This is a crucial factor for the practical application of an extractant, as it prevents the formation of a third phase and ensures efficient mass transfer.

Steric Hindrance: The branched nature of the sec-butyl group can introduce steric hindrance around the metal-binding site. This can affect the selectivity of the extractant for different metal ions. For instance, it might favor the extraction of metal ions with a specific coordination geometry or ionic radius that can be accommodated by the sterically hindered ligand. This selectivity is a highly desirable characteristic in metal separation processes where the goal is to isolate a particular metal from a mixture.

Extraction Efficiency: The electronic effects of the alkyl group can also modulate the acidity of the carboxylic acid and the basicity of the amide group, which in turn affects the stability of the metal-ligand complex and, consequently, the extraction efficiency.

To illustrate the potential efficacy of 2-sec-butyl-malonamic acid in a hypothetical metal extraction scenario, a data table is presented below. This table outlines the expected distribution ratios (D) and separation factors (β) for the extraction of a divalent metal ion (e.g., Cu²⁺) from an aqueous solution containing other divalent metal ions (e.g., Ni²⁺ and Co²⁺). The distribution ratio is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium. The separation factor is the ratio of the distribution ratios of two different metals.

| Metal Ion | Initial Aqueous Concentration (mol/L) | Extractant Concentration (mol/L) | pH | Distribution Ratio (D) (Hypothetical) | Separation Factor (β) vs. Ni²⁺ (Hypothetical) |

| Cu²⁺ | 0.01 | 0.1 | 4.5 | 15.2 | 7.6 |

| Ni²⁺ | 0.01 | 0.1 | 4.5 | 2.0 | 1.0 |

| Co²⁺ | 0.01 | 0.1 | 4.5 | 1.5 | 0.75 |

In this hypothetical scenario, 2-sec-butyl-malonamic acid demonstrates a higher affinity for Cu²⁺ over Ni²⁺ and Co²⁺, as indicated by the larger distribution ratio for copper. The separation factor of 7.6 for Cu²⁺ over Ni²⁺ suggests that a reasonably effective separation of these two metals could be achieved.

Further research would be necessary to experimentally validate these postulations and to fully characterize the performance of 2-sec-butyl-malonamic acid as an extractant. This would involve systematic studies to determine the influence of various parameters, such as pH, extractant and metal concentrations, and the choice of organic diluent, on the extraction efficiency and selectivity for a range of metal ions.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of 2-sec-butyl-malonamic acid is no exception. Future research will likely focus on developing synthetic pathways that align with the principles of green chemistry. This involves the use of renewable starting materials, the reduction of hazardous waste, and the utilization of energy-efficient reaction conditions.

One promising avenue is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. frontiersin.org For instance, the enzymatic resolution of racemic mixtures could provide an environmentally benign method for producing enantiomerically pure 2-sec-butyl-malonamic acid. Additionally, research into solvent-free reaction conditions or the use of greener, biodegradable solvents will be crucial. Malonic acid itself has been investigated as a green and efficient catalyst in various reactions, suggesting that derivatives like 2-sec-butyl-malonamic acid could also be synthesized using more sustainable catalysts. ui.ac.idsemanticscholar.org The development of bio-based production methods for malonic acid from renewable feedstocks like glucose could also pave the way for more sustainable routes to its derivatives. transparencymarketresearch.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Malonamic Acid Derivatives

| Feature | Traditional Synthesis | Green Synthesis |

| Starting Materials | Often petroleum-based | Renewable resources (e.g., biomass) |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids, or solvent-free |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts (enzymes), biodegradable catalysts |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

| Waste Generation | Significant, often hazardous | Minimized, less toxic byproducts |

| Atom Economy | Can be low | High, maximizing incorporation of starting materials into the final product |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. nih.gov For a molecule like 2-sec-butyl-malonamic acid, ML algorithms can be trained on large datasets of known reactions to predict the most efficient synthetic routes, identify potential side products, and suggest optimal temperatures, pressures, and catalysts. beilstein-journals.org

These computational tools can significantly reduce the number of trial-and-error experiments required, saving time and resources. aiche.org For example, ML models can predict the enantioselectivity of a particular catalyst for the synthesis of a specific stereoisomer of 2-sec-butyl-malonamic acid, guiding chemists in the selection of the most effective catalytic system. arxiv.org Furthermore, AI can be integrated with automated synthesis platforms to create self-driving laboratories that can autonomously design, execute, and optimize the synthesis of novel malonamic acid derivatives. beilstein-journals.org

Advancements in High-Throughput Screening for Biological Activity

High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of vast libraries of compounds for their biological activity. hilarispublisher.comnih.gov Future research on 2-sec-butyl-malonamic acid and its analogues will undoubtedly leverage advancements in HTS to explore their potential therapeutic applications.

Innovations in HTS technologies, such as miniaturization and automation, enable the screening of more compounds with greater speed and lower costs. pharmtech.com The use of fluorescence-based assays, mass spectrometry, and other sensitive detection methods allows for the identification of "hits"—compounds that interact with a specific biological target. nih.govnih.gov For 2-sec-butyl-malonamic acid derivatives, HTS can be employed to screen for a wide range of activities, including enzymatic inhibition, receptor binding, and antimicrobial effects. The integration of AI and machine learning with HTS data can further accelerate the identification of promising lead compounds. hilarispublisher.com

Table 2: Emerging Technologies in High-Throughput Screening

| Technology | Description | Application for Malonamic Acid Derivatives |

| Microfluidics | Miniaturized platforms that allow for high-throughput experiments with reduced reagent consumption. pharmtech.com | Screening of small quantities of newly synthesized analogues for biological activity. |

| Mass Spectrometry-Based HTS | Label-free detection method that can be used for a wide range of biological targets. embopress.org | Identifying interactions with specific proteins or enzymes without the need for fluorescent tags. |

| Phenotypic Screening | Assesses the effects of compounds on whole cells or organisms to identify desired physiological outcomes. hilarispublisher.com | Discovering novel biological activities of 2-sec-butyl-malonamic acid derivatives in a disease-relevant context. |

| DNA-Encoded Libraries | Large collections of compounds individually tagged with a unique DNA barcode for rapid screening. | Efficiently screening millions of malonamic acid analogues against a target protein. |

| Organoid-Based Screening | Utilizes three-dimensional cell cultures that mimic the structure and function of human organs for more physiologically relevant screening. hilarispublisher.com | Testing the efficacy and toxicity of derivatives on human-like tissues. |

Exploration of New Catalytic Systems for Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of new catalytic systems for the stereoselective synthesis of 2-sec-butyl-malonamic acid is a critical area of future research. This compound possesses a chiral center at the 2-position, making enantioselective synthesis crucial for investigating its stereoisomer-specific properties.

Research in this area will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition-metal complexes, and biocatalysts. frontiersin.orgnih.gov For instance, chiral organocatalysts like cinchona alkaloids and thioureas have been shown to be effective in the asymmetric transformation of malonic acid derivatives. researchgate.net The development of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction can lead to high levels of stereocontrol. frontiersin.org The goal is to achieve high yields and excellent enantiomeric excess (e.e.) under mild and environmentally friendly conditions.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future studies on the reactions of 2-sec-butyl-malonamic acid will benefit from the application of advanced spectroscopic and computational techniques to elucidate reaction pathways, identify transient intermediates, and understand the factors that control reactivity and selectivity.

In situ spectroscopic methods, such as time-resolved UV-Vis, IR, and NMR spectroscopy, allow for the real-time monitoring of reactions as they occur. igi-global.comperkinelmer.com These techniques can provide valuable information about the kinetics and mechanism of a reaction. perkinelmer.com Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcome of a reaction. researchgate.netnih.gov The combination of experimental and computational approaches will provide a comprehensive picture of the chemical transformations involving 2-sec-butyl-malonamic acid.

Designing Novel Analogues for Specific Academic Research Applications

The synthesis of novel analogues of 2-sec-butyl-malonamic acid with tailored properties is a key direction for future academic research. By systematically modifying the structure of the parent compound, researchers can probe structure-activity relationships and develop molecules with specific functionalities. nih.gov

For example, analogues could be designed to incorporate fluorescent tags or photoaffinity labels to serve as chemical probes for studying biological systems. The introduction of different functional groups on the sec-butyl moiety or the amide portion of the molecule could lead to compounds with altered solubility, reactivity, or biological activity. The preparation of mono-substituted malonic acid half oxyesters (SMAHOs) from malonic acid derivatives provides a versatile platform for creating a diverse range of analogues. nih.gov These novel compounds can be invaluable tools for investigating fundamental chemical and biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |